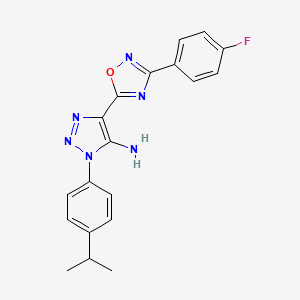

![molecular formula C20H21FN2O3S B2635093 N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1182485-66-0](/img/structure/B2635093.png)

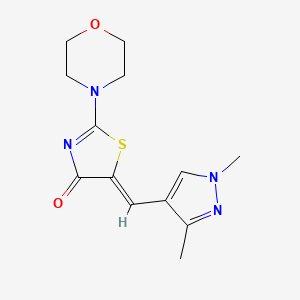

N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, also known as F13714, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of piperidine sulfonamide derivatives and has been found to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships and Synthesis Methodologies

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and characterized for their potential applications, including antimicrobial activities. One study describes the synthesis of pyrazole-sulfonamide derivatives showing cell-selective effects against tumor cells, indicating the importance of the sulfonamide moiety for biological activity (Mert et al., 2014).

Electrophilic Amination

Electrophilic amination techniques have been explored for the synthesis of compounds with potential applications in medicinal chemistry. For instance, the use of N-carboxamido oxaziridines for the amination of carbanions represents a valuable synthetic approach to functionalize molecules for further biological evaluation (Armstrong et al., 2000).

Potential Applications

Antimicrobial and Antiproliferative Activities

Studies have investigated the antimicrobial and antiproliferative properties of sulfonamide and carboxamide derivatives, highlighting the potential of such compounds in addressing bacterial infections and cancer. For example, the synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed promising antimicrobial activity, underscoring the relevance of structural modification for enhanced biological effects (Janakiramudu et al., 2017).

Fluorescence Chemosensors

The development of fluorescence chemosensors based on specific chemical frameworks has been a focus of research for detecting metal ions and other analytes, with implications for environmental monitoring and biomedical diagnostics. A study on a phenoxazine-based fluorescent chemosensor exemplifies this application, demonstrating the chemosensor's potential for detecting Cd^2+ and CN^− ions in various media (Ravichandiran et al., 2020).

Fuel Cell Materials

Research into sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups for fuel cell applications indicates the versatility of sulfonamide and carboxamide derivatives in materials science. These materials exhibit enhanced proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes (Bae et al., 2009).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-18-8-4-5-9-19(18)22-20(24)17-10-13-23(14-11-17)27(25,26)15-12-16-6-2-1-3-7-16/h1-9,12,15,17H,10-11,13-14H2,(H,22,24)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAUQSYVTWYZRF-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)

![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)

![5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635014.png)

![(4-phenylpiperazino)[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2635016.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2635017.png)

![N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2635024.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2635027.png)